

spectroscopic data of 1,8-Cyclotetradecanedione (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1,8-Cyclotetradecanedione

Cat. No.: B15474670

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Spectroscopic Data of 1,8-Cyclotetradecanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for **1,8-Cyclotetradecanedione**. While direct experimental spectra for this specific molecule are not readily available in public databases, this document compiles predicted data and typical spectral characteristics based on the analysis of similar macrocyclic ketones. This information is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure

IUPAC Name: Cyclotetradecane-1,8-dione Molecular Formula: $C_{14}H_{24}O_2$ Molecular Weight: 224.34 g/mol CAS Number: 38300-49-1

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **1,8-Cyclotetradecanedione**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Notes
^1H	CDCl_3	~ 2.4	Triplet	Protons alpha to the carbonyl group ($-\text{CH}_2-\text{C}=\text{O}$).
~ 1.6	Multiplet	Protons beta to the carbonyl group.		
~ 1.3	Multiplet	Methylene protons further from the carbonyl groups.		
^{13}C	CDCl_3	~ 210	-	Carbonyl carbon ($\text{C}=\text{O}$).
~ 42	-	Methylene carbons alpha to the carbonyl group ($-\text{CH}_2-\text{C}=\text{O}$).		
$\sim 24\text{-}30$	-	Other methylene carbons in the ring.		

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode	**Frequency (cm^{-1}) **	Intensity
C=O Stretch	~ 1715	Strong
C-H Stretch (sp^3)	2850-2950	Strong
C-H Bend	1465	Medium

Table 3: Mass Spectrometry (MS) Data

Ionization Mode	m/z	Fragment
Electron Ionization (EI)	224	[M] ⁺ (Molecular Ion)
Various	Characteristic fragmentation pattern of cyclic ketones.	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1,8-Cyclotetradecanedione** in ~0.7 mL of deuterated chloroform (CDCl₃).
- **Instrumentation:** A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- **¹H NMR Acquisition:** Acquire spectra at room temperature using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
- **¹³C NMR Acquisition:** Acquire spectra using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

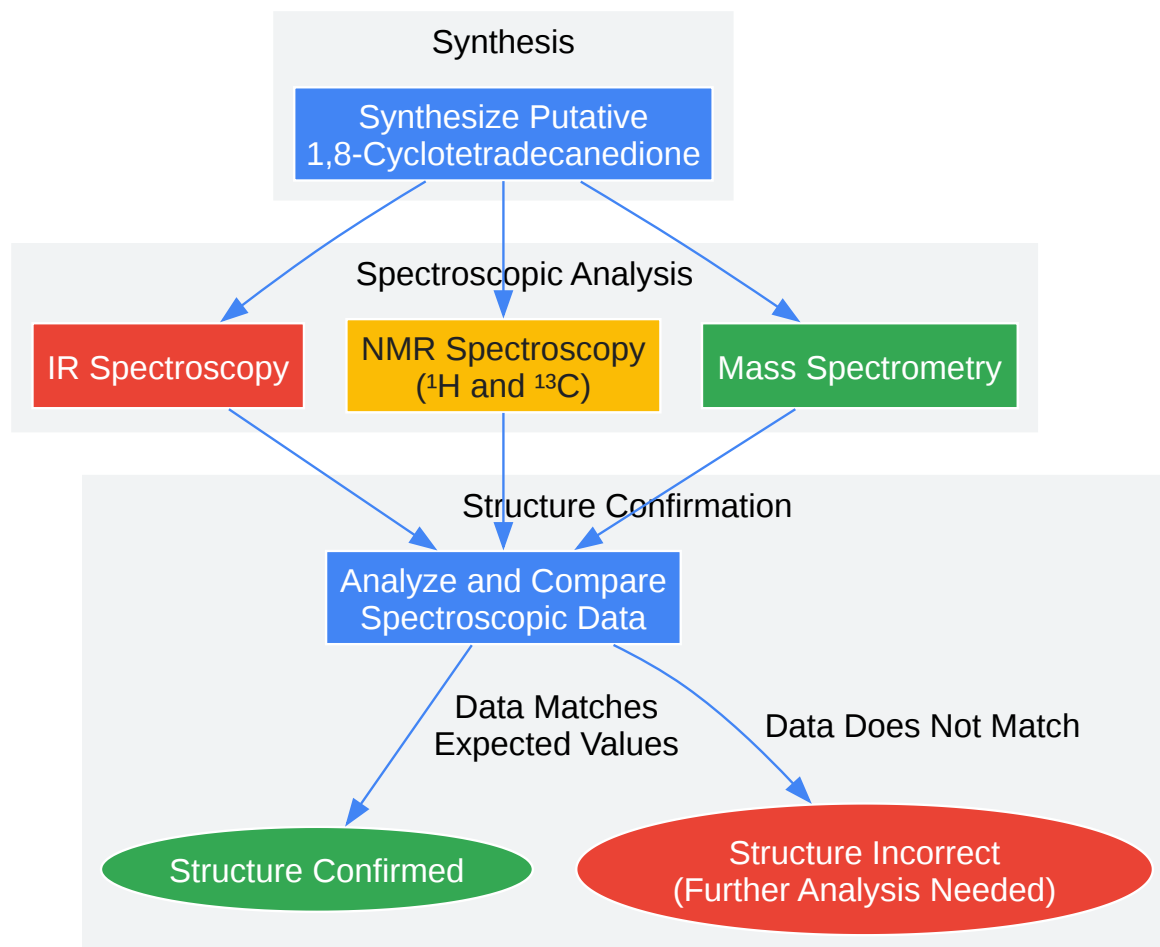
- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disc.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
- Ionization: Utilize electron ionization (EI) at 70 eV.
- Analysis: Obtain the mass spectrum, identifying the molecular ion peak and analyzing the fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized compound believed to be **1,8-Cyclotetradecanedione**.



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Caption: Workflow for the synthesis and spectroscopic confirmation of **1,8-Cyclotetradecanedione**.

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